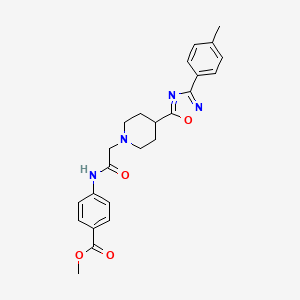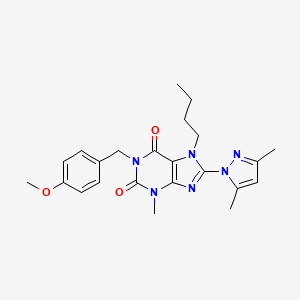
Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate: is an organic compound characterized by its intricate structure featuring several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The synthesis of Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate typically involves multiple steps starting from basic organic compounds.
Reaction conditions such as temperature, solvents, and catalysts are meticulously controlled to ensure the desired yield and purity of the final product.
Typical steps may involve nucleophilic substitution, amide formation, and esterification reactions.
Industrial Production Methods:
On an industrial scale, this compound can be produced through a streamlined process involving large reactors and optimized reaction conditions to maximize efficiency and minimize costs.
Quality control measures, such as chromatography and spectroscopy, are employed to ensure the product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can target various functional groups, such as the oxadiazole ring, to yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying specific parts of its structure.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Substitution: Various halogenating agents or alkylating agents in the presence of bases or acids.
Major Products Formed:
Oxidation may produce carboxylic acids or ketones.
Reduction typically yields amines or alcohols.
Substitution reactions can lead to a wide range of derivatives, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as a building block for synthesizing more complex molecules in organic synthesis.
Serves as a probe in mechanistic studies of organic reactions.
Biology:
Employed in the study of biological pathways and interactions due to its specific functional groups.
Used as a ligand in receptor binding studies.
Medicine:
Investigated for potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Used in drug development as a scaffold for designing new therapeutic agents.
Industry:
Utilized in the production of specialty chemicals and materials.
Investigated for use in coatings, polymers, and other advanced materials.
Wirkmechanismus
The compound exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. These interactions often involve hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The presence of multiple functional groups allows it to engage in diverse biochemical pathways, thereby influencing various biological processes.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(2-(4-(3-(p-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
Methyl 4-(2-(4-(3-(p-chlorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
Methyl 4-(2-(4-(3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate
These similar compounds vary in their substituents on the oxadiazole ring, which can alter their chemical and biological properties.
Conclusion
Methyl 4-(2-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamido)benzoate is a multifaceted compound with significant applications in scientific research
Eigenschaften
IUPAC Name |
methyl 4-[[2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4/c1-16-3-5-17(6-4-16)22-26-23(32-27-22)18-11-13-28(14-12-18)15-21(29)25-20-9-7-19(8-10-20)24(30)31-2/h3-10,18H,11-15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGKFNCHIMVDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide](/img/structure/B2743570.png)

![N-(3,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2743572.png)

![N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743575.png)

![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B2743579.png)
![1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine](/img/structure/B2743580.png)




